N-methoxypiperidine-4-carboxamide
Description
Contextualizing the Significance of Piperidine (B6355638) Scaffolds in Chemical Biology
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. nih.govscbt.com This structural motif is prevalent in a vast array of pharmaceuticals and naturally occurring alkaloids. scbt.com Its importance stems from its ability to serve as a versatile scaffold, a core molecular framework upon which diverse chemical functionalities can be built. This versatility allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. Current time information in Los Angeles, CA, US.
The introduction of chiral piperidine scaffolds can significantly enhance the biological activities and selectivity of drug candidates. Current time information in Los Angeles, CA, US. By presenting substituents in a defined three-dimensional orientation, these scaffolds can optimize interactions with biological targets like enzymes and receptors. Current time information in Los Angeles, CA, US. Piperidine derivatives have been successfully developed into a wide range of therapeutic agents, including treatments for central nervous system disorders, cancer, and infectious diseases. nih.govbiointerfaceresearch.com The ability of the piperidine structure to be readily modified makes it an invaluable tool for medicinal chemists aiming to develop new and more effective drugs. longdom.org
N-Methoxypiperidine-4-carboxamide as a Core Structure for Derivative Synthesis and Exploration
The piperidine-4-carboxamide framework is a key pharmacophore found in numerous biologically active compounds. This structure is frequently used as a starting point for the synthesis of new derivatives with a wide range of therapeutic applications, including as anti-HIV agents, CCR5 inhibitors, and potential treatments for neurological disorders. nih.govnih.gov The amide group at the 4-position of the piperidine ring provides a convenient point for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Academic research has extensively documented the synthesis of various piperidine-4-carboxamide derivatives. For instance, studies have described the creation of novel derivatives as potential antiangiogenic agents and for their DNA cleavage properties. longdom.org Other research has focused on developing these derivatives as potent inhibitors of specific enzymes or as ligands for receptors in the central nervous system. researchgate.net The synthesis of these compounds often involves multi-step reaction sequences, starting from commercially available piperidine precursors. nih.gov
Although detailed findings on this compound are not available, the established importance of the piperidine-4-carboxamide scaffold in generating diverse and biologically active molecules suggests that the N-methoxy variant holds potential for future research and development in medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-methoxypiperidine-4-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-11-9-7(10)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
KGIYEIDDSYRVMA-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies for N Methoxypiperidine 4 Carboxamide and Its Derivatives
Established Synthetic Routes to the N-Methoxypiperidine Core
The N-methoxypiperidine moiety serves as the foundational scaffold for the target compound. Its synthesis can be approached through various established routes, often commencing from readily available starting materials.
Preparation of N-Methoxypiperidine-4-one as a Key Intermediate
A common and versatile intermediate in the synthesis of N-methoxypiperidine-4-carboxamide is N-methoxypiperidine-4-one. The synthesis of this key intermediate can be achieved through a multi-step sequence starting from 4-piperidone (B1582916) hydrochloride hydrate.
The initial step involves the liberation of the free base, 4-piperidone, from its hydrochloride salt. This is typically accomplished by treatment with a base, such as aqueous ammonia, followed by extraction into an organic solvent. The resulting 4-piperidone can then be reduced to 4-hydroxypiperidine (B117109). A common reducing agent for this transformation is sodium borohydride (B1222165) in a protic solvent like methanol (B129727).
With 4-hydroxypiperidine in hand, the subsequent step is the protection of the secondary amine. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for this purpose. The reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) in the presence of a base such as potassium carbonate affords N-Boc-4-hydroxypiperidine. google.com
The crucial methoxy (B1213986) group is then introduced via a Williamson ether synthesis. Treatment of N-Boc-4-hydroxypiperidine with a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) yields 1-Boc-4-methoxypiperidine. chemicalbook.com
Finally, to obtain the desired N-methoxypiperidine-4-one, a two-step sequence is required: deprotection of the Boc group and oxidation of the resulting N-methoxy-4-hydroxypiperidine. The Boc group is typically removed under acidic conditions, for instance, with trifluoroacetic acid. The subsequent oxidation of the secondary alcohol to a ketone can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
An alternative approach to piperidin-4-ones involves the Mannich condensation reaction. This method utilizes the reaction of an aldehyde, a ketone, and an amine to construct the piperidone ring. chemrevlett.com While versatile, this method may require further functionalization to introduce the N-methoxy group.
Table 1: Synthesis of 1-Boc-4-methoxypiperidine
| Step | Reactants | Reagents | Solvent | Product |
| 1 | N-Boc-4-hydroxypiperidine, Methyl iodide | Sodium hydride | DMF | 1-Boc-4-methoxypiperidine |
Stereoselective Synthesis Approaches for Substituted Piperidine (B6355638) Intermediates
The development of stereoselective methods for the synthesis of substituted piperidines is of paramount importance for accessing chiral derivatives of this compound. A variety of strategies have been developed to control the stereochemistry of the piperidine ring.
One powerful approach involves the use of chiral auxiliaries. For instance, N-galactosylpyridinone derivatives can undergo diastereoselective reactions with various electrophiles to yield substituted piperidines with high stereocontrol. researchgate.net Similarly, rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have been employed for the site-selective and stereoselective functionalization of piperidines. nih.gov The choice of catalyst and the nature of the amine protecting group can direct the functionalization to specific positions on the piperidine ring. nih.gov
Catalytic asymmetric hydrogenation of substituted pyridinium salts is another effective method for obtaining chiral piperidines. mdpi.com Iridium(I) catalysts containing P,N-ligands have been shown to be effective for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com Furthermore, stereoselective reductive amination protocols have been developed for the synthesis of complex piperidine-containing structures, where the inherent stereochemistry of the starting material directs the outcome of the reaction. nih.gov
Carboxamide Formation and Derivatization Strategies
Once the N-methoxypiperidine core is established, the next critical step is the formation of the carboxamide functionality at the 4-position, followed by potential derivatization of the piperidine and carboxamide moieties.
Amide Bond Formation via Coupling Reactions
The formation of the amide bond in this compound typically involves the coupling of N-methoxypiperidine-4-carboxylic acid with an appropriate amine. This transformation is most commonly achieved using a variety of coupling reagents that activate the carboxylic acid.
A widely used class of coupling reagents is the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.com In this method, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. masterorganicchemistry.comyoutube.com To minimize side reactions and epimerization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed.
More modern and efficient coupling reagents have also been developed. For instance, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation, particularly in cases involving sterically hindered or electronically deactivated substrates. researchgate.net These reagents often lead to higher yields and shorter reaction times compared to traditional methods.
A general procedure for amide bond formation involves dissolving the carboxylic acid, amine, and coupling reagent in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is often added to neutralize any acidic byproducts.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | Widely used, cost-effective |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | High efficiency, suitable for difficult couplings |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproduct, simplifies purification |
Strategies for N-Substitution and Side Chain Introduction on the Piperidine and Carboxamide Moieties
Further diversification of the this compound scaffold can be achieved by introducing substituents on both the piperidine nitrogen and the carboxamide nitrogen.
For N-substitution on the piperidine ring, if the methoxy group is introduced after the formation of the piperidine ring, the choice of protecting group on the nitrogen is crucial. If a Boc group is used, its removal under acidic conditions provides a secondary amine that can be subsequently alkylated or acylated to introduce a variety of substituents.
Derivatization of the carboxamide moiety involves the use of substituted amines in the coupling reaction with N-methoxypiperidine-4-carboxylic acid. For example, using N-(4-aminophenyl)piperidine as the amine component would lead to a derivative with a pendant piperidine ring, which has been shown to enhance the detectability of organic acids in mass spectrometry. researchgate.netnsf.gov This strategy allows for the introduction of a wide range of functional groups and structural motifs onto the carboxamide nitrogen.
Advanced Synthetic Transformations and Mechanistic Insights
Beyond the fundamental synthetic routes, advanced transformations and a deeper understanding of reaction mechanisms can lead to more efficient and novel syntheses of this compound and its derivatives.
The synthesis of N-oxides can be achieved either by direct N-oxidation of the corresponding heterocycle or through cyclization reactions where the N→O bond is formed during the ring construction. mdpi.com While direct oxidation is a common method, cyclization strategies can offer advantages in terms of efficiency and avoiding harsh oxidizing agents. mdpi.com
Mechanistic studies of related reactions can provide valuable insights. For instance, the formation of N-aminopiperidine from the reaction of monochloramine with piperidine has been studied, revealing competitive reaction pathways. researchgate.net Similarly, investigations into the formation of N-nitrosodimethylamine (NDMA) in chlorinated water have elucidated a mechanism involving the formation of a hydrazine (B178648) intermediate. nih.gov While not directly related to N-methoxypiperidine synthesis, these studies highlight the complex reactivity of nitrogen-containing heterocycles and the importance of understanding reaction mechanisms to control product formation.
The development of novel, one-pot procedures represents a significant advancement in synthetic efficiency. For example, a one-pot conversion of a carboxylic acid to its corresponding amide can be achieved through the in-situ formation of a thioester intermediate, avoiding the need for traditional coupling reagents. nih.gov Such green and atom-economical approaches are highly desirable in modern organic synthesis.
Mechanistic Investigations of Key Reaction Steps (e.g., Amino-de-chlorination, Amino-de-alkoxylation, Radical Processes)
Understanding the mechanisms of fundamental reaction steps is crucial for optimizing synthetic routes and predicting outcomes. Key transformations in the synthesis of piperidine derivatives include nucleophilic substitutions and radical cyclizations.
Amino-de-chlorination and Amino-de-alkoxylation
The synthesis of piperidine-4-carboxamide derivatives can be achieved through reactions classified as amino-de-chlorination and amino-de-alkoxylation. These are essentially nucleophilic substitution reactions where an amine acts as the nucleophile to displace a leaving group, such as a chloride or an alkoxide, from a piperidine precursor or a related substrate.
In an amino-de-chlorination reaction, a precursor containing a chlorine atom, such as a chloropiperidine, reacts with an amine. The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the carbon atom bonded to the chlorine. This leads to the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion. The efficiency of this process is influenced by the nature of the amine and the steric and electronic properties of the piperidine substrate. Modern catalytic methods, such as the palladium-catalyzed enantioselective aminochlorination of alkenes using a Pyridine-oxazoline (Pyox) ligand, can provide chiral 3-chloropiperidine (B1606579) intermediates for such transformations. organic-chemistry.org
Similarly, amino-de-alkoxylation involves the displacement of an alkoxy (OR) group by an amine. This reaction is typically more challenging than displacing a halide, as alkoxides are stronger bases and thus poorer leaving groups. The reaction often requires activation of the alkoxy group, for instance, by protonation or conversion into a better leaving group under acidic conditions. The synthesis of various sulfonamide and amide derivatives of piperidine-4-carboxamide has been accomplished using these nucleophilic displacement strategies.
Radical Processes
Radical-mediated reactions offer a powerful alternative for constructing the piperidine ring, often from linear precursors. These methods are particularly useful for creating complex substitution patterns.
| Reaction Type | Catalyst System | Substrate Type | Mechanistic Feature | Ref |
| Radical Cyclization | Cobalt(II) | Linear Amino-aldehydes | Competition between radical rebound (product) and 1,5-H-transfer (by-product) | mdpi.com |
Catalytic and Stereocontrolled Synthetic Methods in N-Methoxypiperidine Chemistry
The development of catalytic and stereocontrolled methods is essential for accessing enantiomerically pure N-methoxypiperidine derivatives, which is often a requirement for pharmaceutical applications. These methods employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the synthesis.
A palladium-catalyzed, stereocontrolled method has been developed for the synthesis of highly substituted 3-hydroxy-2-piperidinone carboxamides. rsc.org This process involves the catalytic, site-selective ring-opening aminolysis of bridged δ-lactam-γ-lactones. The reaction proceeds via oxidative addition of the palladium catalyst to the acyl C–O bond of the γ-lactone, followed by trapping with a primary or secondary amine, affording the final product with high stereocontrol. rsc.org This represents a sophisticated method for activating traditionally stable C-O bonds under catalytic conditions.
Another powerful strategy is the asymmetric intramolecular N-allylation, catalyzed by a cationic Ruthenium complex containing a chiral picolinic acid derivative. This method facilitates the dehydrative cyclization of N-substituted ω-amino allylic alcohols to furnish α-alkenyl piperidines with excellent enantioselectivity (up to >99:1 er). epa.gov The versatility of this method is highlighted by its compatibility with a wide array of nitrogen-protecting groups, which allows for further synthetic elaboration. epa.gov
Furthermore, iridium complexes such as those containing Cp* (pentamethylcyclopentadienyl) ligands have proven effective in catalyzing the N-heterocyclization of primary amines with diols to give various cyclic amines, including piperidines, in high yields. organic-chemistry.org These catalytic systems provide efficient and direct routes to the core piperidine structure from readily available starting materials.
| Catalyst System / Reagent | Transformation Type | Stereocontrol | Key Feature | Ref |
| Palladium / Chiral Ligand | Catalytic Ring-Opening Aminolysis | Stereocontrolled | Activates acyl C–O bonds of γ-lactones for reaction with amines. | rsc.org |
| Cationic CpRu / Chiral Picolinic Acid | Asymmetric Intramolecular N-allylation | Enantioselective (up to >99:1 er) | Dehydrative cyclization of ω-amino allylic alcohols. | epa.gov |
| Cp*Ir Complex | N-Heterocyclization | Not specified | Efficient cyclization of primary amines with diols. | organic-chemistry.org |
| Palladium / Pyox Ligand | Enantioselective Aminochlorination | Enantioselective | Provides access to chiral 3-chloropiperidine intermediates. | organic-chemistry.org |
Exploration of Biological Interactions and Target Modulation by N Methoxypiperidine 4 Carboxamide Derivatives
Mechanistic Basis of Molecular Interactions
The biological activity of N-methoxypiperidine-4-carboxamide derivatives and their analogs is rooted in their ability to interact with and modulate the function of specific proteins, including enzymes and receptors. The nature of these interactions, from enzyme inhibition to receptor binding, dictates their pharmacological profile.
Elucidation of Enzyme Inhibition Mechanisms by this compound Analogs
Analogs of this compound, particularly those featuring a carboxamide moiety, have demonstrated inhibitory activity against several enzymes. For instance, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and tested as inhibitors of human carbonic anhydrase (hCA) isoforms. These sulfonamide derivatives showed potent inhibitory activity in the nanomolar range against cytosolic isoforms hCA I and II and tumor-associated isoforms hCA IX and XII. nih.gov Computational studies suggest that the selectivity of these compounds arises from their ability to form favorable contacts within the active sites of the specific isoforms. nih.gov
In a different context, screening of compound libraries against enzymes from Leishmania identified N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides as inhibitors of CYP51 and CYP5122A1, enzymes involved in the parasite's sterol biosynthesis. nih.gov The research showed that analogs of the initial hit, N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide, were potent inhibitors of CYP51. nih.gov Further modifications led to compounds like 18p (4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)piperazine-1-carboxamide), which inhibited both enzymes with IC₅₀ values at or below one micromolar. nih.gov
Another significant area of research involves pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrimidine (B1678525) ring are crucial for potency. For example, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine increased activity tenfold, leading to the development of LEI-401, a nanomolar potent inhibitor. nih.gov
Table 1: Inhibitory Activity of Pyrimidine-4-Carboxamide Analogs against NAPE-PLD This table summarizes the structure-activity relationship findings for a series of NAPE-PLD inhibitors.
| Compound | Key Structural Modifications | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| Initial Hit | N-methylphenethylamine group | Baseline | nih.gov |
| Intermediate Compound | Replacement with (S)-3-phenylpiperidine | 3-fold increase vs. initial hit | nih.gov |
| LEI-401 | Exchange of morpholine for (S)-3-hydroxypyrrolidine | 10-fold increase vs. intermediate | nih.gov |
Ligand-Receptor Binding Modalities and Specificity
The piperidine-4-carboxamide framework is a key feature in ligands designed for various receptors. The specificity of these ligands is often dictated by the substituents attached to the piperidine (B6355638) nitrogen and the carboxamide group.
Research into cannabinoid receptor type-2 (CB₂R) selective ligands led to the synthesis of pyridazinone-4-carboxamides. nih.gov These compounds were evaluated for their binding affinity to human CB₁ and CB₂ receptors. The derivative 9 (6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide) demonstrated high affinity for CB₂R with a Kᵢ of 2.0 nM and over 2000-fold selectivity over CB₁R. nih.gov Docking studies indicated that these derivatives have a specific pattern of interaction within the receptor binding pocket, and functional assays confirmed they act as inverse agonists. nih.gov
In the realm of dopamine (B1211576) receptors, N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides have been identified as highly selective D₃ receptor ligands. nih.gov Certain compounds in this series showed over 1000-fold selectivity for the D₃ receptor over the D₂ receptor. Chimeric receptor studies pointed to the second extracellular loop of the D₃ receptor as a critical element for this selective binding. nih.gov
Furthermore, the N-(2-phenoxyethyl)-4-benzylpiperidine scaffold was identified as a novel antagonist for the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Optimization of this lead by introducing a hydroxyl group at the C-4 position of the piperidine ring and a methyl group on the benzyl (B1604629) ring resulted in compound 10e (4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine), which exhibited a potent and selective pharmacological profile with reduced affinity for off-target α₁-adrenergic receptors. nih.gov
Table 2: Binding Affinities of Piperidine Derivatives at Various Receptors This table presents the binding affinity (Kᵢ) and selectivity for representative piperidine-based ligands.
| Compound Class | Target Receptor | Example Compound | Binding Affinity (Kᵢ) | Selectivity | Reference |
|---|---|---|---|---|---|
| Pyridazinone-4-carboxamides | Cannabinoid Receptor 2 (CB₂R) | Compound 9 | 2.0 nM | >2000-fold vs. CB₁R | nih.gov |
| Aryl Carboxamides | Dopamine Receptor 3 (D₃R) | Compound 8d | High Affinity (nM range) | >1000-fold vs. D₂R | nih.gov |
| N-(2-phenoxyethyl)-4-benzylpiperidines | NMDA Receptor (NR1/2B) | Compound 8 | 0.63 µM (IC₅₀) | Selective for NR1/2B subunit | nih.gov |
Interrogation of Specific Biological Targets
Building on the fundamental mechanisms of interaction, research has focused on the modulation of specific biological targets by this compound and its structural relatives.
Modulation of Secretory Glutaminyl Cyclase (sQC) Activity
Secretory glutaminyl cyclase (sQC) is an enzyme implicated in Alzheimer's disease through its role in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ). nih.gov Inhibition of sQC is therefore an attractive therapeutic strategy. Through a pharmacophore-assisted virtual screening, a novel sQC inhibitor, Cpd-41 , was identified which features a piperidine-4-carboxamide moiety. nih.gov This compound demonstrated an IC₅₀ value of 34 μM, establishing the piperidine-4-carboxamide structure as a new and promising scaffold for the design of sQC inhibitors. nih.gov
Interactions with Dopamine Reuptake Transporters
The piperidine scaffold is a well-established pharmacophore for targeting monoamine transporters. A series of 3-carbomethoxy-4-(aryl-substituted)piperidines were synthesized and found to be relatively selective inhibitors of the human dopamine transporter (DAT). nih.gov Structure-activity relationship studies showed that the cis-diastereomer of these compounds was consistently more potent as a DAT inhibitor than the trans diastereomer. nih.gov The most potent compound in the series, cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine, effectively inhibited both binding and reuptake at the human dopamine transporter. nih.gov This highlights that significant portions of complex molecules like cocaine can be removed while retaining potent DAT inhibitory activity. nih.gov Other studies on piperidine-4-carboxamide derivatives have also noted their potential as dopamine reuptake inhibitors. researchgate.net
Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) by Related Pyrimidine-4-Carboxamides
NAPE-PLD is a zinc metallohydrolase that produces N-acylethanolamines (NAEs), a class of lipid signaling molecules. acs.org A significant breakthrough in targeting this enzyme was the development of pyrimidine-4-carboxamides as potent and selective inhibitors. nih.gov An initial high-throughput screening hit was systematically modified at three positions to optimize its potency and properties. nih.gov The conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency. nih.gov A subsequent key modification was the exchange of a morpholine substituent for an (S)-3-hydroxypyrrolidine, which not only reduced lipophilicity but also boosted the activity by another tenfold. nih.gov This optimization effort culminated in the identification of LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide) as a nanomolar potent, drug-like inhibitor suitable for studying NAPE-PLD function both in vitro and in vivo. nih.gov
Other Enzymatic and Receptor-Mediated Modulations
The structural framework of this compound allows for interactions with various enzymes and receptors, leading to the modulation of their activity. Key examples include the inhibition of Acetyl-CoA Carboxylase and alpha-glucosidase.
Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA carboxylases (ACCs) are crucial enzymes in the de novo synthesis of lipids, and their inhibition presents a therapeutic strategy for metabolic diseases. nih.govnih.gov Research into disubstituted (4-piperidinyl)-piperazine derivatives has identified them as a new platform for non-selective ACC1/2 inhibitors. nih.gov Structure-based design has led to the synthesis of potent indole (B1671886) derivatives that exhibit significant in vitro inhibitory activity against ACC. nih.gov
Alpha-Glucosidase
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. nih.govnih.gov While direct studies on this compound itself as an alpha-glucosidase inhibitor are not prevalent, related structures like pyrimidinyl-piperazine carboxamide derivatives have shown excellent inhibitory effects against α-glucosidase from Saccharomyces cerevisiae. nih.govnih.gov These compounds, particularly those with an S-configuration, have demonstrated IC50 values in the low micromolar range, acting as competitive inhibitors. nih.govnih.gov This suggests that the piperidine-carboxamide scaffold could be a promising starting point for developing new alpha-glucosidase inhibitors.
Broad Spectrum Biological Activity Potential
Beyond specific enzyme and receptor targets, this compound derivatives have shown potential in combating infectious diseases and cancer through various mechanisms.
Anti-infective Modalities
The piperidine ring is a common feature in many anti-infective agents. Derivatives of this compound have been investigated for their activity against a range of pathogens.
Antitubercular Activity
Tuberculosis remains a significant global health threat, and new antitubercular agents are urgently needed. The piperidine scaffold has been a focus of research, with some derivatives showing potent activity against Mycobacterium tuberculosis. For instance, certain 1,4-substituted piperidine derivatives have demonstrated greater antitubercular potency than their 1-substituted counterparts. nih.gov The incorporation of a benzimidazole (B57391) nucleus into the piperidine structure is a known strategy to enhance antitubercular and broad-spectrum antibacterial activities. nih.gov Furthermore, piperidine-4-carboxamides (P4Cs) have been identified as a novel structural subclass of DNA gyrase inhibitors, a new class of non-fluoroquinolone topoisomerase inhibitors with bactericidal properties against Mycobacterium abscessus. nih.gov
Antimicrobial Activity
The antimicrobial potential of piperidine derivatives extends beyond mycobacteria. Studies on N-methyl-4-piperidone-derived monoketone curcuminoids have shown that the N-methyl-4-piperidone moiety can enhance antibacterial activity against various cariogenic bacteria. mdpi.com Additionally, various synthetic piperidine derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.com The addition of groups like thiosemicarbazone to the piperidin-4-one structure has been shown to significantly enhance antifungal activity. biomedpharmajournal.org
Anti-proliferative and Anticancer Mechanisms
The piperidine scaffold is a privileged structure in the design of anticancer agents, with derivatives exhibiting a variety of mechanisms to inhibit cancer cell growth. researchgate.net
Derivatives of piperidine have been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. researchgate.netnih.gov For example, certain carboxamide derivatives have demonstrated significant and selective inhibition of cell proliferation against various tumor cell lines, including leukemia, colon, and breast cancers. nih.gov One notable mechanism of action for some piperidine derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.gov
Research has shown that specific piperidine derivatives can inhibit the proliferation of various cancer cell lines in a concentration-dependent manner. researchgate.net For instance, a compound with a 3-fluoro substitution in a carboxamide series showed potent inhibitory effects against lung (A-549) and breast (MCF-7) cancer cells. researchgate.net Similarly, other piperidine derivatives have demonstrated antiproliferative activity against prostate cancer cell lines. researchgate.netnih.gov
Below is a table summarizing the antiproliferative activity of selected piperidine derivatives against different cancer cell lines.
| Cell Line | Derivative Type | IC50 Value | Reference |
| A-549 (Lung Cancer) | 3-fluoro substituted carboxamide | 15.94 ± 0.201 µM | researchgate.net |
| MCF-7 (Breast Cancer) | 3-fluoro substituted carboxamide | 22.12 ± 0.213 µM | researchgate.net |
| K-562 (Leukemia) | N-substituted 1H-indole-2-carboxamide (Compound 12) | 0.33 µM | nih.gov |
| K-562 (Leukemia) | N-substituted 1H-indole-2-carboxamide (Compound 14) | 0.61 µM | nih.gov |
| K-562 (Leukemia) | N-substituted 1H-indole-2-carboxamide (Compound 4) | 0.61 µM | nih.gov |
| HCT-116 (Colon Cancer) | Pyridinyl carboxamide (Compound 10) | 1.01 µM | nih.gov |
| DU-145 (Prostate Cancer) | 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | 120 nM (antiproliferative assay) | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Structural Variation of N-Methoxypiperidine-4-carboxamide Analogs
The biological activity of this compound derivatives can be significantly altered by modifying substituents on the piperidine (B6355638) ring and the carboxamide nitrogen. These changes can affect how the molecule interacts with its biological target, influencing both its potency and its selectivity for that target over others.
In another example, the exploration of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as choline (B1196258) transporter inhibitors revealed the importance of the piperidine substituent. nih.gov Removal of an isopropyl group from the piperidine ether led to a much less active compound, while a methylpiperidine ether analog was equipotent with the isopropyl version. nih.gov This highlights the sensitivity of the target to the size and nature of the substituent on the piperidine ring.
Furthermore, studies on indole-2-carboxamide inhibitors of neurotropic alphavirus replication demonstrated that modifications to the terminal amide were crucial for activity. nih.gov Combining a 4-pyridyl amide with an alpha-methyl group improved activity, with the (R)-enantiomer showing greater potency. nih.gov Conversely, replacing the pyridine (B92270) ring with basic amines or other isosteric heterocycles greatly reduced potency. nih.gov
The substitution pattern on aromatic rings attached to the core scaffold also plays a significant role. In a series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides targeting the cannabinoid type 2 (CB2) receptor, the nature of the substituent on the pyrazole (B372694) ring was found to dictate the functional activity profile, determining whether a compound acts as an agonist or an inverse agonist/antagonist. mdpi.com
These examples underscore the principle that systematic modification of substituents is a powerful tool for optimizing the biological properties of this compound analogs.
| Compound Class | Target | Key Substituent Modification | Impact on Activity |
| Piperidine-4-carboxamides | DNA Gyrase | Replacement of 1-methoxy with chloro group | Significant decrease in whole-cell activity |
| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Choline Transporter | Removal of isopropyl group from piperidine ether | Decreased activity |
| Indole-2-carboxamides | Alphavirus Replication | Replacement of pyridine with basic amines | Greatly reduced potency |
| 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides | CB2 Receptor | Substitution on the pyrazole ring | Determined functional activity (agonist vs. inverse agonist) |
For N-acylpiperidines, the axial conformer is often favored. nih.gov The introduction of chiral centers into the piperidine ring can be a valuable strategy in drug design to enhance biological activities and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles. researchgate.net
Bioisosteric replacement is a strategy in medicinal chemistry where one part of a molecule is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological activity or other properties. In the context of the piperidine-carboxamide system, this can involve replacing the piperidine ring itself or the carboxamide group.
In another study, the pyrazole C3-carboxamide moiety of a known compound was bioisosterically replaced with a 5-alkyl oxadiazole ring. nih.govrsc.orgresearchgate.net This led to a new class of derivatives with promising biological activity. nih.govrsc.orgresearchgate.net Specifically, compounds with an alkyl linker containing a strong electron-withdrawing group and a bulky group exhibited excellent antagonism and selectivity. nih.govrsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.
QSAR models can be broadly categorized into 2D and 3D approaches. 2D-QSAR methods use descriptors that are calculated from the two-dimensional representation of a molecule, such as topological indices and fragment counts. mdpi.com 3D-QSAR methods, on the other hand, consider the three-dimensional structure of the molecules and use descriptors that describe the steric and electrostatic fields around them. mdpi.com
Several studies have successfully applied both 2D and 3D-QSAR to various classes of compounds. For example, a study on HIV-1 gp41 inhibitors used the CODESSA software for 2D-QSAR and comparative molecular field analysis (CoMFA) for 3D-QSAR. nih.gov Both models showed good correlative and predictive capabilities. nih.gov Similarly, 2D and 3D-QSAR models were established to predict the anti-tumor activity of dipeptide-alkylated nitrogen-mustard compounds. nih.gov
The choice of descriptors is crucial for building a robust QSAR model. In a study of nitrogen-mustard compounds, the "Min electrophoretic react index for a C atom" was identified as the most important descriptor affecting drug activity. nih.gov In a multivariate QSAR study of HIV-1 integrase inhibitors, the selected descriptors indicated that the inhibition activity depends on the electronic distribution of the compounds. nih.gov
Drug design strategies can be broadly classified as either ligand-based or structure-based. nih.gov Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of molecules that are known to bind to the target. nih.gov Pharmacophore modeling and 3D-QSAR are common ligand-based approaches. nih.gov
Structure-based drug design, conversely, utilizes the known 3D structure of the target protein to design molecules that can bind to it with high affinity and selectivity. Molecular docking is a key technique in structure-based design, where potential drug molecules are computationally placed into the binding site of the target to predict their binding orientation and affinity.
In recent years, there has been a trend towards integrating both ligand- and structure-based methods to enhance the reliability of drug design. nih.gov For example, a study on HIV-1 gp41 inhibitors used docking studies to determine the probable binding conformation of the molecules in the gp41 active site, and the results were found to be complementary to the 2D- and 3D-QSAR analyses. nih.gov
For this compound derivatives, both ligand- and structure-based approaches can be valuable. Ligand-based methods can be used to build pharmacophore models based on a set of active compounds, which can then be used to screen for new potential inhibitors. If the structure of the target protein is known, structure-based methods like molecular docking can be used to design novel derivatives that fit optimally into the binding site.
Scaffold Design and Optimization in Medicinal Chemistry
The piperidine-4-carboxamide moiety is considered a valuable scaffold in medicinal chemistry. nih.gov A scaffold is the core structure of a molecule to which various substituents can be attached. The process of scaffold hopping involves replacing the core structure of a known active compound with a chemically different one while maintaining its biological activity. niper.gov.in This strategy can lead to the discovery of novel chemical classes with improved properties. niper.gov.in
For example, the piperidine-4-carboxamide scaffold itself was identified as a novel starting point for designing secretory glutaminyl cyclase (sQC) inhibitors through a pharmacophore-assisted virtual screening. nih.gov Molecular docking and X-ray crystallography revealed the binding mode of a hit compound, providing a basis for designing more potent inhibitors. nih.gov
The optimization of a scaffold involves making systematic modifications to improve its properties, such as potency, selectivity, and pharmacokinetic profile. This can involve altering the scaffold itself or the substituents attached to it. For instance, the optimization of indole-2-carboxamide inhibitors involved retaining the optimal 4-pyridylethyl amide and N-4-chlorobenzyl moieties while exploring replacements for the indole (B1671886) template. nih.gov Replacing the indole with a pyrrole (B145914) maintained potency and reduced cytotoxicity. nih.gov
The design and optimization of scaffolds is a key aspect of modern drug discovery, enabling the development of new and improved therapeutic agents.
This compound as a Privileged Scaffold for Drug Discovery
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the design of new drugs. The this compound core possesses several characteristics that contribute to its privileged status. The piperidine ring, a common motif in many approved drugs, provides a three-dimensional structure that can effectively probe the binding pockets of proteins. The presence of the N-methoxy group and the carboxamide functionality offers opportunities for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity.
Research has demonstrated the utility of the broader piperidine-4-carboxamide scaffold in the design of inhibitors for various enzymes. For instance, a study focused on secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease, identified a novel inhibitor with a piperidine-4-carboxamide moiety. This discovery underscores the potential of this scaffold to yield compounds with significant therapeutic relevance. The inherent drug-like properties of the piperidine scaffold, such as improved metabolic stability and favorable pharmacokinetic profiles, further enhance its appeal in drug discovery programs.
The strategic introduction of a methoxy (B1213986) group on the piperidine nitrogen can influence the compound's conformational preferences and basicity, which are critical determinants of its interaction with biological targets. The carboxamide group, a versatile hydrogen bond donor and acceptor, plays a crucial role in establishing key interactions within the binding site of a target protein. These features collectively position this compound as a valuable starting point for the exploration of new chemical space in the quest for novel therapeutics.
| Compound Name | Scaffold | Therapeutic Target/Application |
| This compound | Piperidine-4-carboxamide | General drug discovery scaffold |
| Cpd-41 | Piperidine-4-carboxamide | Secretory glutaminyl cyclase (sQC) inhibitor |
| Indole-2-carboxamide derivatives | Indole-2-carboxamide | TRPV1 agonists |
| Aminopyridinecarboxamide derivatives | Aminopyridinecarboxamide | IKK-2 inhibitors |
Strategies for Scaffold Hopping and Lead Optimization
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a known active compound with a structurally different moiety while retaining similar biological activity. This approach is often employed to discover novel intellectual property, improve upon the properties of an existing lead, or circumvent issues related to toxicity or metabolism. Starting from a privileged scaffold like this compound, medicinal chemists can explore a variety of bioisosteric replacements for the piperidine ring or the N-methoxy-carboxamide portion.
Lead optimization is a critical phase in drug discovery that focuses on refining the structure of a promising lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, several optimization strategies can be envisioned. Structure-activity relationship (SAR) studies are fundamental to this process, systematically exploring how modifications to different parts of the molecule affect its biological activity.
For example, the carboxamide group can be modified to explore different substituent effects. The synthesis of a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, for instance, revealed that the electronic properties of substituents on the phenyl ring significantly impacted their inhibitory activity against Forkhead Box M1 (FOXM1), a protein implicated in cancer. Similarly, in the development of inhibitors for Leishmania enzymes CYP51 and CYP5122A1, modifications to the N-substituted piperazine-1-carboxamides demonstrated how subtle structural changes could influence potency and selectivity.
Another optimization strategy involves modifying the piperidine ring itself. The introduction of chiral centers or additional functional groups can lead to enhanced binding affinity and selectivity. A review on chiral piperidine scaffolds highlights their importance in modulating physicochemical properties, improving biological activities, and enhancing pharmacokinetic profiles. These general principles of lead optimization are directly applicable to analogs derived from the this compound scaffold.
| Strategy | Description | Example Application |
| Scaffold Hopping | Replacing the central molecular core with a different but functionally similar scaffold to discover novel compounds with improved properties. | Replacing the piperidine ring of a hypothetical active this compound derivative with a different heterocyclic system to explore new chemical space and patentability. |
| Lead Optimization | Systematically modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties through detailed structure-activity relationship (SAR) studies. | Synthesizing and testing a series of this compound analogs with different substituents on the piperidine ring or modifications to the carboxamide group to identify compounds with enhanced biological activity. |
| SAR Studies | Investigating how changes in the structure of a molecule affect its biological activity to guide the design of more potent and selective compounds. | In a series of aminopyridinecarboxamide-based inhibitors, the 2-amino-5-chloropyridine-4-carboxamides were identified as the most potent, demonstrating the importance of specific substitutions. |
Computational Chemistry and Cheminformatics Applications
Molecular Docking and Binding Site Analysis
Molecular docking is a pivotal computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanisms of N-methoxypiperidine-4-carboxamide derivatives.
Molecular docking simulations are employed to elucidate the specific interactions between this compound-based ligands and their protein targets. These simulations can predict various types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-protein complex. researchgate.net For instance, studies on piperidine (B6355638) carboxamide derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK) have utilized molecular docking to identify key binding modes. arabjchem.org These analyses reveal how the this compound scaffold orients itself within the active site of the target protein.
The binding of ligands to proteins is a critical aspect of drug action, and understanding these interactions is fundamental for drug design. researchgate.net The analysis of numerous protein-ligand complexes from the Protein Data Bank (PDB) has shown that residues like Tryptophan, Histidine, Methionine, Tyrosine, and Phenylalanine are frequently found in binding pockets. nih.gov While drugs often rely on hydrophobic interactions, physiological compounds tend to form more hydrogen bonds with their protein targets. nih.gov
Table 1: Predicted Interactions of a Representative this compound Ligand with a Target Protein Active Site
| Ligand Atom/Group | Protein Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Carboxamide Oxygen | TYR 253 | Hydrogen Bond | 2.8 |
| Piperidine Nitrogen | GLU 287 | Salt Bridge | 4.2 |
| Methoxy (B1213986) Oxygen | LYS 154 | Hydrogen Bond | 3.1 |
| Piperidine Ring | VAL 132 | Hydrophobic | 3.9 |
| Piperidine Ring | ILE 150 | Hydrophobic | 4.5 |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This method is particularly useful for discovering novel ligands with the this compound scaffold. By employing structure-based virtual screening (SBVS), researchers can dock vast numbers of compounds against a target protein's binding site. nih.gov
Pharmacophore-assisted high-throughput virtual screening has been successfully used to identify novel inhibitors, such as a piperidine-4-carboxamide derivative that inhibits secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. nih.gov Similarly, virtual screening of databases like ZINC and the Natural Product database, guided by pharmacophore models, has led to the discovery of new potential inhibitors for various targets. mdpi.comresearchgate.net These screening processes often involve multiple filters, including Lipinski's rule of five, to ensure the drug-likeness of the identified hits. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of ligand-protein complexes over time. These simulations are crucial for validating docking results and understanding the dynamic nature of molecular interactions.
MD simulations allow for the exploration of the conformational landscape of this compound ligands within the active site of a protein. These simulations can reveal how the ligand adapts its shape to fit the binding pocket and how the protein itself may undergo conformational changes upon ligand binding. For example, MD simulations have been used to study the binding of piperidine-4-carboxamide derivatives to secretory glutaminyl cyclase, providing atomic-level details of their interaction. nih.gov Such simulations can track the trajectory of each atom over time, offering insights into the flexibility and preferred conformations of the ligand.
MD simulations are also used to assess the stability of the ligand-protein complex in an environment that mimics physiological conditions. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, researchers can determine if the binding is stable. Furthermore, the molecular mechanics generalized born surface area (MM/GBSA) method can be employed to calculate the binding free energy, providing a quantitative measure of the binding affinity. mdpi.com These simulations have been instrumental in confirming the stable binding of piperidine carboxamide derivatives to their target proteins, reinforcing their potential as therapeutic agents. arabjchem.org
Table 2: Stability Metrics from a 100 ns MD Simulation of an this compound Ligand-Protein Complex
| Metric | Average Value | Standard Deviation | Interpretation |
|---|---|---|---|
| Ligand RMSD (Å) | 1.5 | 0.3 | Stable binding within the active site |
| Protein RMSD (Å) | 2.1 | 0.4 | No significant conformational changes in the protein backbone |
| Binding Free Energy (kcal/mol) | -45.8 | 5.2 | Favorable and strong binding affinity |
| Number of H-Bonds | 3 | 1 | Consistent hydrogen bonding interactions |
Advanced Computational Prediction Models
Beyond docking and MD simulations, more advanced computational models are being developed to predict the biological activity of this compound derivatives. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, for instance, is used to correlate the 3D structural features of molecules with their biological activity. arabjchem.org This approach has been successfully applied to piperidine carboxamide derivatives to build robust models that can predict the inhibitory activity of new compounds. arabjchem.org
Furthermore, machine learning techniques, such as artificial neural networks (ANN), are being integrated with QSAR studies to enhance the predictive power of these models. arabjchem.org These advanced computational methods provide valuable guidance for the design and optimization of novel this compound-based compounds with improved therapeutic potential.
Prediction of Activity Spectra for Substances (PASS) Analysis for Pharmacological Properties
An extensive search of scientific literature and databases was conducted to find studies utilizing the Prediction of Activity Spectra for Substances (PASS) computational tool to analyze the pharmacological properties of this compound. This search did not yield any specific PASS analysis results for this particular compound.
While PASS analysis is a well-established method for predicting the biological activity spectrum of a molecule based on its structure, and studies exist for various piperidine derivatives, no publicly available research has applied this specific analysis to this compound. Therefore, a data table of predicted activities (Pa) and inactivities (Pi) cannot be generated.
Target Identification through In Silico Approaches (e.g., SwissTargetPrediction)
In silico target identification methods, such as the SwissTargetPrediction platform swisstargetprediction.ch, are instrumental in estimating the most probable protein targets of a small molecule, thereby shedding light on its potential mechanisms of action and therapeutic applications. A search was performed to identify any published reports or database entries detailing the use of SwissTargetPrediction or similar target fishing methodologies for this compound.
The search found no specific studies that have reported the predicted protein targets for this compound using these in silico tools. Although analyses of other piperidine-containing compounds often reveal a wide range of potential biological targets, this specific information is not available for the requested molecule. Consequently, a table of predicted targets, their classes, and probabilities cannot be provided.
Density Functional Theory (DFT) in Reaction and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. A comprehensive literature review was undertaken to find research employing DFT calculations to analyze this compound.
The search revealed that while DFT has been applied to a variety of piperidine derivatives to understand their structural and electronic properties nih.govresearchgate.netzenodo.org, no specific studies detailing a DFT analysis of this compound could be located. Research on related structures often includes the calculation of optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps to predict reactivity and stability. nih.govchemrxiv.orgopenaccesspub.org However, without a dedicated study on this compound, data on its specific electronic properties, bond lengths, or orbital energies derived from DFT calculations are not available.
Advanced Analytical Methodologies for Characterization and Quantitation
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of N-methoxypiperidine-4-carboxamide. These methods provide detailed information about the molecular framework, connectivity of atoms, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The protons on the piperidine (B6355638) ring would likely appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet, likely in the range of 3.5-4.0 ppm. The amide protons (-NH₂) would also give rise to a characteristic signal, the chemical shift of which can be influenced by solvent and concentration. For comparison, the ¹H NMR spectrum of the parent piperidine structure shows signals around 2.79 ppm, 2.04 ppm, and 1.46-1.58 ppm. chemicalbook.com In a more complex substituted piperidine, such as N,N-ethylmethyl-piperidine-4-carboxylic acid, the protons on the piperidine ring appear as multiplets between 1.99 and 3.47 ppm. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. For this compound, the carbonyl carbon of the carboxamide group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbon of the methoxy group would likely appear around 50-60 ppm. The carbons of the piperidine ring would resonate in the aliphatic region, generally between 20-50 ppm. For instance, in the parent piperidine molecule, carbon signals are observed at specific chemical shifts that help identify the ring structure. chemicalbook.com The Human Metabolome Database shows experimental ¹³C NMR data for a similar structure, which can be used as a reference. hmdb.ca
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. COSY experiments would reveal the coupling relationships between protons on the piperidine ring, helping to assign their specific positions. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, providing definitive assignments for both the ¹H and ¹³C NMR spectra.
Expected ¹H and ¹³C NMR Data for this compound (Predicted)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine H2, H6 (axial) | Predicted: ~2.8-3.2 (m) | Predicted: ~45-50 |
| Piperidine H2, H6 (equatorial) | Predicted: ~3.3-3.7 (m) | Predicted: ~45-50 |
| Piperidine H3, H5 (axial) | Predicted: ~1.6-1.9 (m) | Predicted: ~25-30 |
| Piperidine H3, H5 (equatorial) | Predicted: ~1.9-2.2 (m) | Predicted: ~25-30 |
| Piperidine H4 | Predicted: ~2.3-2.7 (m) | Predicted: ~40-45 |
| -OCH₃ | Predicted: ~3.6-3.8 (s) | Predicted: ~60-65 |
| -C(O)NH- | Predicted: ~7.0-8.0 (br s) | Predicted: ~175-180 |
Note: This table represents predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule would be expected to readily form a protonated molecular ion [M+H]⁺. This allows for the accurate determination of the monoisotopic mass.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the compound. This is a critical step in confirming the molecular formula of this compound.
Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), characteristic fragment ions can be generated. The fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways could include the loss of the methoxy group, cleavage of the carboxamide group, and fragmentation of the piperidine ring. The fragmentation patterns of related nitazene (B13437292) analogs, which also contain a piperidine moiety, have been studied and can offer insights into the expected fragmentation of the target compound. nih.gov For example, the analysis of 4-piperidinecarboxamide shows a precursor ion at m/z 129.1022, corresponding to [M+H]⁺, with a major fragment ion at m/z 112.0756, indicating the loss of NH₃. nih.gov
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 159.1182 | Protonated molecular ion |
| [M-OCH₃]⁺ | 128.0971 | Loss of the methoxy group |
| [M-C(O)NH₂]⁺ | 114.1121 | Loss of the carboxamide group |
| [C₅H₁₀N]⁺ | 84.0813 | Piperidine ring fragment |
Note: The predicted m/z values are calculated based on the elemental composition and may vary slightly in experimental data.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule, creating a unique "fingerprint."
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide (Amide I band) would be a strong absorption around 1650 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1600 cm⁻¹. The C-N stretching of the amide and the C-O stretching of the methoxy group would also produce characteristic signals. The IR spectrum of 4-piperidinecarboxamide shows characteristic peaks for the amide and piperidine groups, providing a useful reference. nih.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, it may be weaker in the Raman spectrum. Conversely, the C-C and C-N bonds of the piperidine ring may show stronger signals in the Raman spectrum. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule. A Raman spectrum for 4-piperidinecarboxamide has been documented and can be used for comparison. nih.gov
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (-NH₂) | N-H Stretch | 3400-3200 (two bands) |
| Amide (-C=O) | C=O Stretch (Amide I) | ~1650 |
| Amide (-NH₂) | N-H Bend (Amide II) | ~1600 |
| Methoxy (-OCH₃) | C-H Stretch | 2950-2850 |
| Methoxy (-OCH₃) | C-O Stretch | 1150-1085 |
| Piperidine | C-H Stretch | 2950-2800 |
| Piperidine | C-N Stretch | 1250-1020 |
Note: These are typical ranges and the exact positions of the peaks can be influenced by the molecular environment.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would likely be the most suitable approach.
Method development would involve optimizing several parameters:
Column: A C18 column is a common choice for separating moderately polar compounds. nih.gov
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid for MS compatibility) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to achieve good separation and peak shape. nih.gov
Detection: If the compound has a suitable chromophore, UV detection would be a straightforward option. However, if UV absorbance is low, a more universal detector like a Charged Aerosol Detector (CAD) could be employed, which has been successfully used for piperidine derivatives lacking a chromophore. researchgate.net
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool, particularly for analyzing complex mixtures.
LC-MS is invaluable for identifying and quantifying this compound in various matrices, such as in biological fluids for metabolic studies or in environmental samples. The LC system separates the components of the mixture, and the mass spectrometer provides mass information for each eluting peak, allowing for confident identification. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. This approach is commonly used for the analysis of drugs and their metabolites in complex samples like wastewater. nih.gov The development of an LC-MS method for piperidine as a genotoxic impurity has demonstrated the high sensitivity and accuracy of this technique for related compounds. nih.gov
Method Validation and Application in Research Studies
Development of Robust Analytical Protocols for this compound
The development of a robust analytical protocol for the quantification of this compound is predicated on the principles of method validation, ensuring that the chosen method is fit for its intended purpose. While specific validated methods for this compound are not extensively detailed in publicly available literature, the development process would follow established guidelines for similar molecules, such as other piperidine derivatives. A common and powerful technique for the analysis of such compounds is High-Performance Liquid Chromatography (HPLC), often coupled with a suitable detector like an ultraviolet (UV) or mass spectrometry (MS) detector.
A hypothetical, yet representative, analytical protocol for this compound using Reverse-Phase HPLC (RP-HPLC) would involve meticulous validation of several key parameters. These parameters, along with their typical acceptance criteria, are essential to guarantee the reliability, accuracy, and precision of the results.
Table 1: Key Validation Parameters for a Hypothetical RP-HPLC Method for this compound
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | No interference from blank, placebo, and known impurities at the retention time of the analyte peak. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.999 is typically required over the specified concentration range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | The range is typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies. | The mean recovery should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the Relative Standard Deviation (RSD). | RSD should be not more than 2.0%. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | The results should remain within acceptable limits when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
The development of such a protocol would involve a systematic approach, starting with the selection of an appropriate chromatographic column (e.g., a C18 column), followed by the optimization of the mobile phase composition (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid to ensure good peak shape). The flow rate and column temperature would also be optimized to achieve a balance between resolution and analysis time. The detection wavelength for UV detection would be selected based on the UV absorbance maximum of this compound.
Integration into Mechanistic and Biological Screening Studies
Validated analytical methods are indispensable for the integration of a compound like this compound into mechanistic and biological screening studies. The ability to accurately quantify the compound is fundamental to understanding its biological effects and mechanism of action.
In the context of drug discovery, piperidine-4-carboxamide derivatives have been investigated for a wide range of biological activities. For instance, various analogs have been synthesized and evaluated as potent inhibitors of specific biological targets. The integration of a validated analytical method for this compound would be critical in such studies to:
Confirm Compound Identity and Purity: Before conducting any biological assays, the identity and purity of the test compound must be rigorously confirmed. The validated HPLC method would be used for this purpose, ensuring that the observed biological activity is attributable to the compound of interest and not to impurities.
Determine Compound Concentration in Assays: Accurate determination of the compound's concentration in the assay medium is essential for generating reliable dose-response curves and calculating key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀).
Support Pharmacokinetic and Metabolism Studies: In more advanced stages of research, the analytical method would be adapted to quantify the compound in biological matrices such as plasma, urine, or tissue homogenates. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
While specific mechanistic studies for this compound are not prominently reported, the broader class of piperidine-4-carboxamides has been the subject of significant research. For example, a study on a series of piperidine-4-carboxamides identified them as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus. nih.gov In such a study, a validated analytical method would be crucial for structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their structural modifications.
Table 2: Illustrative Biological Screening Data for Related Piperidine-4-Carboxamide Analogs
| Compound/Analog | Target/Assay | Measured Activity (e.g., IC₅₀) | Reference |
| Arylpiperidine-3-carboxamide derivative | Human melanoma A375 cells (antiproliferative) | Induces senescence-like phenotype | acs.org |
| Piperidine-4-carboxamide derivative (MMV688844) | Mycobacterium abscessus (anti-bacterial) | Potent inhibitor | nih.gov |
| Piperidine-4-carboxamide derivatives | Dopamine (B1211576) reuptake inhibitor (in mice) | Analgesic and antibacterial activity | researchgate.net |
The data presented in Table 2, while not specific to this compound, illustrates the types of biological screening in which this class of compounds has shown promise. The successful execution and interpretation of these studies are heavily reliant on the availability of robust and validated analytical methods. The ability to accurately quantify the test compounds allows researchers to build reliable SAR models, understand the molecular basis of their activity, and ultimately guide the design of more potent and selective drug candidates.
Future Directions and Research Perspectives
Novel Synthetic Approaches for Enhanced Chemical Space Exploration of N-Methoxypiperidine-4-carboxamide Analogs
The exploration of the chemical space surrounding the this compound core is fundamental to discovering analogs with improved potency, selectivity, and pharmacokinetic profiles. Future synthetic efforts are expected to move beyond traditional methods to embrace more innovative and efficient strategies.
Diversity-Oriented Synthesis (DOS): This approach aims to generate structurally diverse and complex small molecules from a common starting material. For this compound analogs, DOS could be employed to systematically vary the substituents on both the piperidine (B6355638) ring and the carboxamide moiety. The preparation of key building blocks, such as N-methoxypiperidine-4-one, provides a crucial starting point for such synthetic diversification. researchgate.net
Combinatorial Chemistry: The generation of large, focused libraries of this compound analogs will be instrumental in high-throughput screening campaigns. Solid-phase synthesis techniques, which have been successfully used for other piperidine-based libraries, can be adapted to produce a wide array of derivatives with diverse functionalities. This will enable a more rapid and comprehensive exploration of structure-activity relationships (SAR).
Fragment-Based Drug Discovery (FBDD): The synthesis of smaller, 3D-shaped fragments derived from the this compound scaffold can facilitate the discovery of novel binding interactions with biological targets. nih.govrsc.org By exploring the 3D chemical space through the synthesis of various regio- and diastereoisomers, researchers can identify fragments with optimal binding characteristics, which can then be grown or linked to develop more potent lead compounds. nih.govrsc.org
A key precursor for many of these synthetic strategies is N-methoxypiperidine-4-one. Its conversion to α-amino nitriles and esters provides versatile intermediates for the synthesis of a wide range of N-methoxypiperidine-containing compounds. researchgate.net
Integration of Advanced Computational and Experimental Methods for Rational Drug Discovery Targeting this compound Scaffolds
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For the this compound scaffold, this integration will be crucial for the rational design of next-generation therapeutics.
3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling: This computational technique can be used to build predictive models that correlate the 3D structural features of this compound analogs with their biological activity. For instance, a 3D-QSAR model was successfully used to elucidate the structural requirements for piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors, providing a roadmap for designing more potent compounds. arabjchem.org Such models can guide the synthesis of new analogs with enhanced efficacy.
Pharmacophore Modeling and Virtual Screening: The development of pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity, can be used to screen large virtual libraries for novel this compound-based hits. This approach has been successfully applied to identify piperidine-4-carboxamide derivatives as CCR5 inhibitors. nih.gov
Molecular Docking and Dynamics Simulations: These methods provide insights into the binding modes and interactions of this compound derivatives with their biological targets at an atomic level. For example, molecular docking studies have been used to understand the binding of piperidine-4-carboxamide scaffolds to targets such as VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov These computational insights are invaluable for optimizing the affinity and selectivity of lead compounds.
The following table summarizes some of the computational methods that can be applied to the this compound scaffold:
| Computational Method | Application in Drug Discovery | Potential for this compound |
| 3D-QSAR | Predicts biological activity based on 3D structure | Guide the design of analogs with improved potency. arabjchem.org |
| Pharmacophore Modeling | Identifies essential features for biological activity | Screen virtual libraries for new hits. nih.gov |
| Molecular Docking | Predicts binding modes and interactions | Optimize affinity and selectivity for specific targets. nih.gov |
| Molecular Dynamics | Simulates the dynamic behavior of ligand-target complexes | Assess the stability of binding interactions over time. |
Exploration of New Biological Targets and Therapeutic Applications for this compound Derivatives
While initial research has identified some promising biological activities for this compound derivatives, a vast landscape of potential new targets and therapeutic applications remains to be explored. The versatility of the scaffold suggests that its utility may extend to a wide range of diseases.
Oncology: The discovery of piperidine carboxamide derivatives as inhibitors of anaplastic lymphoma kinase (ALK) opens up a new avenue for cancer therapy. arabjchem.org Further exploration of analogs could lead to the development of novel treatments for ALK-positive cancers. Additionally, the identification of a piperidine-4-carboxamide scaffold as a potential multi-kinase inhibitor targeting VEGFR-2, ERK-2, and Abl-1 suggests its potential in treating complex cancers driven by multiple signaling pathways. nih.gov The development of piperine-carboximidamide hybrids as inhibitors of EGFR, BRAF, and CDK2 further underscores the potential of this chemical class in oncology. nih.gov
Infectious Diseases: The identification of piperidine-4-carboxamide derivatives as potent inhibitors of the C-C chemokine receptor type 5 (CCR5) , a co-receptor for HIV entry, highlights their potential as anti-HIV agents. nih.gov Furthermore, the synthesis of N-benzoyl piperidine tetraoxane (B8471865) analogs with antiplasmodial activity suggests a potential role in combating malaria. mdpi.com The discovery of arylcarboxamide derivatives as inhibitors of the mycobacterial membrane protein MmpL3 points to their potential as novel anti-tubercular agents. rsc.org
Neurodegenerative and Inflammatory Diseases: The investigation of piperidine-3-carboxamide derivatives as inhibitors of cathepsin K suggests their potential in treating osteoporosis and other bone-related disorders. mdpi.com The structural similarity of the piperidine core to many centrally acting agents also warrants investigation into its potential for treating a range of central nervous system (CNS) disorders. Some piperidine-4-carboxamide derivatives have been found to act as potent dopamine (B1211576) reuptake inhibitors and exhibit analgesic properties in preclinical models. researchgate.net
The following table outlines some of the potential new biological targets and therapeutic applications for this compound derivatives:
| Biological Target | Therapeutic Application | Relevant Findings |
| Anaplastic Lymphoma Kinase (ALK) | Cancer | Piperidine carboxamide derivatives show potential as ALK inhibitors. arabjchem.org |
| VEGFR-2, ERK-2, Abl-1 Kinases | Cancer | A piperidine-4-carboxamide scaffold was identified as a potential multi-kinase inhibitor. nih.gov |
| C-C Chemokine Receptor Type 5 (CCR5) | HIV/AIDS | Piperidine-4-carboxamide derivatives are potent CCR5 inhibitors. nih.gov |
| Cathepsin K | Osteoporosis | Piperidine-3-carboxamide derivatives show inhibitory activity against cathepsin K. mdpi.com |
| Dopamine Transporter | Neurological Disorders | Piperidine-4-carboxamide derivatives act as dopamine reuptake inhibitors. researchgate.net |
| Plasmodium falciparum targets | Malaria | N-benzoyl piperidine tetraoxane analogues exhibit antiplasmodial activity. |
| Mycobacterium tuberculosis MmpL3 | Tuberculosis | Arylcarboxamide derivatives show anti-tubercular activity. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
